Catecholamine

描述

Nomenclature and Structural Context within Catecholamines and Aminodiols

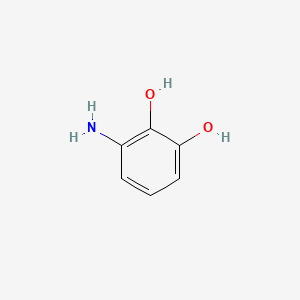

Systematically named 3-aminobenzene-1,2-diol, this compound is also known by other names such as 3,4-dihydroxyaniline. Its core structure consists of a benzene (B151609) ring substituted with an amino group (-NH2) at position 3, and two hydroxyl groups (-OH) at positions 1 and 2. This arrangement places it within the broader classes of aminodiols and catechols.

The catechol motif is a key structural feature of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine. These molecules are characterized by a catechol nucleus and an amine-containing side chain. While not a classical catecholamine due to the direct attachment of the amino group to the aromatic ring, 3-aminobenzene-1,2-diol shares the fundamental catechol structure, suggesting potential for similar biological interactions and redox properties.

The term "aminodiol" refers to any organic compound containing both an amino group and two hydroxyl groups. The relative positions of these functional groups can vary significantly, leading to a wide array of isomers with distinct chemical and physical properties. For instance, the regioisomeric 4-aminobenzene-1,2-diol (B127442) (4-aminocatechol) and 4-aminobenzene-1,3-diol (B85934) (4-aminoresorcinol) exhibit different chemical behaviors and applications. smolecule.comnih.govsigmaaldrich.com The specific 1,2-diol and 3-amino substitution pattern in 3-aminobenzene-1,2-diol dictates its unique electronic and steric characteristics, influencing its role as a precursor and participant in chemical transformations.

Interactive Table: Properties of 3-Aminobenzene-1,2-diol and Related Compounds

| Property | 3-Aminobenzene-1,2-diol | 4-Aminobenzene-1,2-diol | 4-Aminobenzene-1,3-diol |

| CAS Number | 20734-66-1 medchemexpress.comalchempharmtech.compharmaffiliates.com | 13047-04-6 bldpharm.comkeyorganics.net | 34781-86-7 (HCl salt) sigmaaldrich.com |

| Molecular Formula | C6H7NO2 medchemexpress.compharmaffiliates.com | C6H7NO2 smolecule.com | C6H8ClNO2 (HCl salt) nih.gov |

| Molecular Weight | 125.13 g/mol medchemexpress.compharmaffiliates.comcymitquimica.com | 125.13 g/mol smolecule.com | 161.59 g/mol (HCl salt) sigmaaldrich.com |

| Synonyms | 3,4-Dihydroxyaniline keyorganics.net | 4-Aminocatechol, 1-Amino-3,4-dihydroxybenzene smolecule.com | 2,4-Dihydroxyaniline hydrochloride, 4-Aminoresorcinol hydrochloride nih.govsigmaaldrich.com |

Significance of the 3-Aminobenzene-1,2-diol Motif in Organic and Medicinal Chemistry

The 3-aminobenzene-1,2-diol scaffold is a valuable building block in organic synthesis due to the differential reactivity of its amino and hydroxyl groups. The amino group can act as a nucleophile or be transformed into other functionalities, while the catechol moiety can undergo oxidation, chelation with metal ions, and electrophilic aromatic substitution. This versatility allows for the construction of more complex molecules with diverse applications.

In medicinal chemistry, the catechol structure is a well-established pharmacophore found in numerous biologically active compounds. The addition of an amino group at the 3-position can modulate the electronic properties and binding interactions of the catechol ring, potentially leading to novel therapeutic agents. Research has shown that derivatives of aminobenzene-1,2-diols can exhibit a range of biological activities. For example, 3-Aminobenzene-1,2-diol has been identified as an inhibitor of matrix metalloproteinases (MMPs), enzymes implicated in cancer and inflammation. medchemexpress.com Specifically, it has shown inhibitory activity against MMP-2, MMP-8, MMP-9, and MMP-14 with IC50 values of 20, 26, 16, and 16.3 μM, respectively. medchemexpress.com

The synthesis of various aminodiol structures, including those related to 3-aminobenzene-1,2-diol, is an active area of research. beilstein-journals.orggoogle.comchemicalbook.com These synthetic efforts are often driven by the desire to create libraries of compounds for screening against biological targets. The development of stereoselective synthesis methods is particularly important for producing aminodiols with specific three-dimensional arrangements, which can be crucial for their biological function. beilstein-journals.org

Overview of Research Trajectories and Current Challenges

Current research involving 3-aminobenzene-1,2-diol and related compounds is multifaceted. One major trajectory focuses on its application as a synthon for the preparation of heterocyclic compounds and other complex organic molecules. The ability to selectively functionalize the amino and hydroxyl groups is key to its utility in this context.

Another significant area of investigation is the exploration of its biological properties and those of its derivatives. The inhibitory activity of 3-aminobenzene-1,2-diol against MMPs highlights its potential as a lead compound for the development of new drugs. medchemexpress.com Further research is needed to optimize its potency and selectivity for specific MMPs.

A key challenge in working with 3-aminobenzene-1,2-diol is its susceptibility to oxidation. The catechol moiety is readily oxidized, which can lead to the formation of reactive quinone species and subsequent polymerization. This instability can complicate its synthesis, purification, and storage, and must be carefully managed in any application. Researchers often utilize the more stable hydrochloride salt of the compound to mitigate this issue. sigmaaldrich.com

Furthermore, developing efficient and scalable synthetic routes to 3-aminobenzene-1,2-diol and its analogs remains an ongoing challenge. While several synthetic methods have been reported, there is still a need for more cost-effective and environmentally friendly processes. google.comchemicalbook.com Overcoming these challenges will be crucial for unlocking the full potential of this versatile chemical compound in both academic and industrial research.

Structure

3D Structure

属性

IUPAC Name |

3-aminobenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBKJKDRMRAZKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60151663 | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117001-65-7, 20734-66-1 | |

| Record name | Benzenediol, amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117001657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediol, amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60151663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1,2-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 3 Aminobenzene 1,2 Diol

Classical Approaches to 3-Aminobenzene-1,2-diol Synthesis

The traditional synthesis of 3-Aminobenzene-1,2-diol, also known as 2,3-dihydroxyaniline or 3-aminocatechol, relies on foundational organic reactions, primarily the reduction of corresponding nitro compounds or the amination of catechol precursors.

Reduction of Nitrophenols and Related Precursors

A robust and widely employed method for synthesizing aminophenols is the chemical reduction of a corresponding nitrophenol. In the context of producing amino-benzenediols, this strategy involves a multi-step process that begins with a protected diol. google.com

A typical sequence for a related compound, 4,6-diamino-1,3-benzenediol, illustrates this principle effectively. The process starts with a protected benzene (B151609) derivative, such as 1,3-bis(alkylcarbonato)benzene, which is first nitrated. The resulting 1,3-bis(alkylcarbonato)nitrobenzene then undergoes hydrolysis to remove the protecting groups and yield the nitro-1,3-benzenediol. The crucial final step is the reduction of the nitro group to an amine. This is typically achieved through catalytic hydrogenation, where the nitro-benzenediol is treated with a hydrogenating agent in the presence of a catalyst to produce the final amino-benzenediol. google.com This method is advantageous as it allows for the production of high-purity materials necessary for applications like the synthesis of high-molecular-weight polybenzoxazoles. google.com

Interactive Table: Classical Synthesis Approaches

| Method | Starting Material (Example) | Key Steps | Primary Application |

|---|---|---|---|

| Reduction of Nitrophenols | 1,3-bis(alkylcarbonato)benzene | 1. Nitration 2. Hydrolysis 3. Catalytic Reduction | Production of high-purity aminobenzenediols for polymers. google.com |

| Amination Reactions | 1,2-Diols | Catalytic Asymmetric Borrowing Hydrogen (ABH) | Synthesis of chiral vicinal amino alcohols from diols. nih.gov |

Amination Reactions (e.g., of 1,2-dihydroxybenzene)

Directly introducing an amino group onto an aromatic ring like 1,2-dihydroxybenzene (catechol) is a challenging transformation. However, the conceptual approach of aminating a diol is a key strategy in modern organic synthesis. Recent advancements have focused on the catalytic amination of non-aromatic 1,2-diols, which provides a powerful alternative to traditional methods that often rely on reactive and sometimes difficult-to-prepare epoxides. nih.gov

One such advanced method is the catalytic enantio-convergent amination of α-tertiary 1,2-diols. This reaction utilizes a ruthenium catalyst in an asymmetric borrowing hydrogen (ABH) pathway. nih.gov This process is redox-neutral and demonstrates high atom economy, converting racemic diols into valuable chiral vicinal amino alcohols. While developed for aliphatic systems, this strategy underscores the ongoing efforts to create more efficient C-N bond-forming reactions, providing a conceptual blueprint for future developments in the synthesis of aromatic aminodiols. nih.gov

Stereoselective and Enantioselective Synthesis of Aminodiol Motifs

Many biologically active molecules, including certain antibiotics and enzyme inhibitors, contain a 3-amino-1,2-diol structural motif. nih.gov The precise three-dimensional arrangement (stereochemistry) of the amino and hydroxyl groups is often critical for their biological function. Consequently, significant research has been dedicated to developing methods that create these motifs with high stereocontrol.

Asymmetric Epoxidation and Subsequent Ring-Opening Reactions

A paramount strategy for the enantioselective synthesis of aminodiols involves a two-step sequence: the asymmetric epoxidation of an alkene followed by the nucleophilic ring-opening of the resulting epoxide with an amine. nih.govrsc.org This approach is highly effective for establishing two adjacent stereocenters with defined chirality. mdpi.com The success of this sequence hinges on the high degree of stereocontrol achievable in both the epoxidation and the ring-opening steps. rsc.orgnih.gov

The process begins with the creation of an optically active epoxide from an achiral alkene. This chiral epoxide then serves as an intermediate, which is subjected to ring-opening by an amine nucleophile. This reaction installs the amino group and one of the hydroxyl groups, while the second hydroxyl group is revealed from the epoxide oxygen, yielding the desired vicinal amino alcohol. mdpi.comnih.gov

Sharpless Epoxidation in 3-Amino-1,2-diol Synthesis

The Sharpless Asymmetric Epoxidation (AE) is a celebrated and powerful reaction in organic synthesis for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgnumberanalytics.com Discovered by K. Barry Sharpless, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, this reaction utilizes a catalyst system formed from titanium tetra(isopropoxide) [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net

In the synthesis of aminodiols, the Sharpless epoxidation is the key first step to produce a chiral 2,3-epoxyalcohol from an allylic alcohol with very high enantioselectivity. wikipedia.orgresearchgate.net The resulting chiral epoxide is then a versatile intermediate. Its ring can be opened by an amine nucleophile, leading to the formation of a chiral aminodiol. This two-step sequence has been instrumental in the total synthesis of numerous natural products and pharmaceuticals. numberanalytics.com

Hafnium-Catalyzed Asymmetric Epoxidation

Building on the principles of transition-metal catalysis, alternative systems have been developed to address substrates that are challenging for the classical Sharpless epoxidation. Hafnium-catalyzed asymmetric epoxidation has emerged as a highly effective method, particularly for homoallylic and bishomoallylic alcohols. nih.govresearchgate.net

This methodology employs a catalyst system typically composed of hafnium(IV) tert-butoxide [Hf(OtBu)₄] and a chiral bishydroxamic acid (BHA) ligand. nih.gov Research has demonstrated that combining a hafnium-catalyzed asymmetric epoxidation with a subsequent tungsten-catalyzed aminolysis provides a highly effective pathway to synthesize aminodiols with three contiguous stereocenters. This sequential approach can achieve exceptional levels of purity, with enantiomeric excess (ee) values up to >99.9% and diastereomeric ratios (dr) >99.9:0.1. nih.govrsc.org Interestingly, the hafnium-catalyzed system can exhibit a preference for forming the syn-epoxy alcohol, providing access to different diastereomers of the final aminodiol product compared to titanium-based systems. nih.gov

Interactive Table: Advanced Stereoselective Synthesis Strategies

| Method | Catalyst System | Typical Substrate | Key Features |

|---|---|---|---|

| Sharpless Epoxidation & Ring-Opening | Ti(OiPr)₄ + Chiral Tartrate (DET/DIPT) | Allylic Alcohols | Highly enantioselective; foundational method for 2,3-epoxyalcohol synthesis. wikipedia.orgnumberanalytics.com |

| Hafnium-Catalyzed Epoxidation & Ring-Opening | Hf(OtBu)₄ + Chiral Bishydroxamic Acid (BHA) | Homoallylic & Bishomoallylic Alcohols | Excellent for challenging substrates; provides access to different diastereomers. nih.govrsc.orgnih.gov |

Tungsten-Catalyzed Aminolysis for Enantiopure 3-Amino-1,2-diols

A significant advancement in the synthesis of enantiopure 3-amino-1,2-diols has been the development of tungsten-catalyzed aminolysis. This method provides a direct catalytic approach to producing enantioenriched 3-amino-1,2-diols from readily available precursors. nih.gov The process centers on the catalytic, enantioselective aminolysis of trans-2,3-epoxy alcohols. nih.govnih.gov

The reaction is a stereospecific ring-opening process promoted by a tungsten/bis(hydroxamic acid) catalytic system. nih.gov This system demonstrates high efficiency in furnishing various anti-3-amino-1,2-diols with excellent control over regioselectivity and achieving high enantioselectivities, with reported enantiomeric excesses (ee) up to 95%. nih.govnih.gov The optimization of reaction conditions often involves using substrates like aniline (B41778) and racemic trans-2,3-epoxy cinnamyl alcohol. nih.gov A key advantage of this methodology is that the tungsten-bishydroxamic acid (W-BHA) catalyst can promote both the initial epoxidation and the subsequent ring-opening reaction. nih.gov Through the sequential combination of two reactions that each utilize a chiral catalyst, it is possible to obtain virtually enantiopure 3-amino-1,2-diols, which are crucial for pharmaceutical applications. nih.govnih.gov

| Catalyst System | Substrate Type | Product | Enantioselectivity |

| Tungsten/bis(hydroxamic acid) | trans-2,3-epoxy alcohols, Amines | anti-3-amino-1,2-diols | Up to 95% ee |

This table summarizes the key components and outcomes of the tungsten-catalyzed aminolysis for producing enantiopure 3-amino-1,2-diols.

Diastereoselective Synthesis of Aminoalcohols and Aminodiols

The diastereoselective synthesis of aminodiols is critical for creating molecules with specific three-dimensional arrangements. One effective strategy involves starting with monoterpene-based precursors. For instance, a library of regioisomeric monoterpene-based aminodiols has been synthesized from (−)-8,9-dihydroperillaldehyde. citedrive.comnih.gov This process typically involves reductive amination, followed by Boc protection and subsequent dihydroxylation using an OsO₄/NMO system. citedrive.comnih.gov The separation of the resulting stereoisomers allows for the creation of a diverse library of aminodiol diastereoisomers. citedrive.comnih.gov

Another approach to achieving diastereoselectivity is through the Overman rearrangement of allylic alcohols, which can be transformed into a mixture of allylic trichloroacetamides. citedrive.comnih.gov After protecting group exchange, dihydroxylation leads to a mixture of diastereoisomers that can be separated into their individual forms. citedrive.comnih.gov The construction of the 2-amino-1,3-diol moiety, a key feature in many biologically important molecules, often relies on the stereoselective aminohydroxylation of allylic carbamates, typically carried out with potassium osmate. nih.gov

Synthesis of Virtually Enantiopure Aminodiols with Multiple Stereogenic Centers

Achieving virtually complete enantioselectivity in aminodiols with multiple, adjacent stereogenic centers represents a significant synthetic challenge. A powerful methodology to accomplish this is a sequential cascade of two kinetic resolutions. nih.govrsc.org This advanced strategy can produce enantiopure products with up to >99.9% ee and a diastereomeric ratio (dr) greater than 99.9:0.1. nih.govrsc.org

The process begins with a Sharpless or Hafnium-catalyzed asymmetric epoxidation of a secondary allylic alcohol. nih.gov This is followed by a subsequent enantioselective aminolysis reaction catalyzed by a tungsten-based system, such as W(OEt)₆ combined with a chiral ligand. nih.gov This two-step epoxidation/ring-opening sequence generates highly functionalized 3-amino-1,2-diols with three consecutive stereogenic centers. nih.gov The combination of these two kinetic resolution steps is highly effective because it overcomes the typical erosion of enantioselectivity seen in single kinetic resolutions that progress past 50% conversion. nih.gov This approach has a broad substrate scope and is compatible with various amines, providing access to valuable building blocks for biologically and pharmaceutically significant molecules. nih.govrsc.org

| Step | Catalytic System | Purpose | Outcome |

| 1. Asymmetric Epoxidation | Ti(OiPr)₄/(+)-DIPT or Hf(OtBu)₄/(R,R)-L1 | First Kinetic Resolution | Enantioenriched Epoxy Alcohol |

| 2. Enantioselective Aminolysis | W(OEt)₆ /(S,S)-L2 | Second Kinetic Resolution | Virtually Enantiopure Aminodiol (>99.9% ee, >99.9:0.1 dr) |

This table outlines the two-step cascade reaction for synthesizing virtually enantiopure aminodiols with three adjacent stereogenic centers.

Novel Synthetic Protocols and Cascade Reactions

Synthesis of Schiff Bases from 2,3-Dihydroxybenzaldehyde Precursors

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone, forming a characteristic azomethine or imine group (-C=N-). semanticscholar.orgmwjscience.com In the context of 3-Aminobenzene-1,2-diol, a relevant Schiff base can be formed by reacting it with a dihydroxybenzaldehyde precursor. Specifically, the reaction would involve the condensation of 3-Aminobenzene-1,2-diol with 2,3-dihydroxybenzaldehyde.

The synthesis is typically straightforward, often achieved by mixing the amine and aldehyde components. science.gov The formation of the imine bond is confirmed through spectroscopic methods such as IR and NMR spectroscopy. semanticscholar.org For example, the successful condensation is often indicated by a sharp singlet in the proton NMR spectrum corresponding to the azomethine proton. semanticscholar.org Various methods, including conventional liquid reaction, grinding, and even advanced techniques like supersonic speed airflow grinding, have been employed for Schiff base synthesis. researchgate.net

Divergent Synthesis Approaches for Aminodiol-Based Compounds

Divergent synthesis is a powerful strategy for efficiently generating libraries of chemical compounds from a common starting material. wikipedia.org This approach begins with a central core molecule which is reacted with a set of building blocks in successive generations, leading to a rapid divergence into a large number of new compounds. wikipedia.org This methodology is highly applicable to the creation of libraries of aminodiol-based compounds for screening purposes. researchgate.netdocumentsdelivered.comnih.gov

A related strategy is Diversity-Oriented Synthesis (DOS), which focuses on creating libraries with significant skeletal diversity. wikipedia.orgmdpi.com In a typical divergent synthesis, an aminodiol core, such as one derived from a natural product like a monoterpene, can be systematically modified. researchgate.netnih.gov For example, starting from pinane-based aminoalcohols and aminodiols, a series of novel diaminopyrimidines can be synthesized, demonstrating the utility of this approach in creating compounds for biological screening. documentsdelivered.comnih.gov This strategy allows for the exploration of a wide chemical space from a single, readily accessible starting point. wikipedia.org

Heterogeneously Catalyzed Condensation Reactions Involving 1,2-Diols

Heterogeneous catalysis offers an environmentally benign and efficient route for condensation reactions involving 1,2-diols and amines. dtu.dkacs.org These reactions can produce valuable N-heterocyclic compounds, with water often being the only byproduct. dtu.dkacs.org Iridium complexes, such as [Cp*IrCl₂]₂, have proven to be effective catalysts for the heterocyclization of primary amines with 1,2-diols to form products like substituted piperazines. dtu.dk

The proposed mechanism for these iridium-catalyzed reactions involves the initial dehydrogenation of the 1,2-diol to form an α-hydroxy aldehyde. dtu.dk This intermediate then condenses with the amine to yield an α-hydroxy imine, which subsequently rearranges to an α-amino carbonyl compound. dtu.dk Further reaction with another amine molecule followed by reduction of the resulting imine completes the cyclization. dtu.dk Other heterogeneous systems, such as amine-grafted chars derived from waste biomass, have also been developed as recyclable catalysts for the conversion of 1,2-diols. acs.org These catalysts are effective in reactions like the trans-carbonation of diols to form cyclic carbonates. acs.org

Considerations in Reaction Yield Optimization and Purity

The successful synthesis of 3-Aminobenzene-1,2-diol, also known as 3-aminocatechol, is critically dependent on strategies that maximize reaction yield and ensure high purity of the final product. The primary route to this compound involves the chemical reduction of its nitro precursor, 3-nitrocatechol. Optimizing this conversion requires careful consideration of the reduction methodology, reaction conditions, and subsequent purification processes, especially given the compound's susceptibility to oxidation.

A prevalent strategy for synthesizing aminophenols involves a multi-step process that can be adapted for 3-aminocatechol. This typically includes the protection of the hydroxyl groups of a catechol starting material, followed by nitration, and finally, reduction of the nitro group to an amine. For instance, a method for the isomeric 4-aminocatechol reports high yields by first protecting catechol with benzyl (B1604629) chloride (97% yield), followed by nitration (94-97% yield), and then reduction. google.com Adapting this approach for the 3-amino isomer would similarly require optimization at each stage to ensure the precursor, 3-nitrocatechol, is of high purity before the final reduction step.

The pivotal step, the reduction of the nitro group, offers several pathways for optimization. Catalytic hydrogenation is a common and efficient method for converting nitroarenes to anilines. rsc.orgrsc.org The choice of catalyst and reaction conditions are paramount for achieving high yield and purity.

Key factors influencing yield and purity in the synthesis of 3-Aminobenzene-1,2-diol are detailed below:

Catalyst Selection: The activity and selectivity of the hydrogenation catalyst are crucial. Palladium-based catalysts, such as Palladium on carbon (Pd/C) or on graphene (Pd/G), are highly effective for the hydrogenation of nitrophenols. rsc.org Studies on similar compounds show that graphene-supported catalysts can offer higher activity and stability due to strong dispersion of the metal nanoparticles and favorable π-π stacking interactions with the aromatic ring. rsc.org Molybdenum-based cluster hydrides have also been explored as active catalysts for the transfer hydrogenation of nitroarenes. rsc.org

Reaction Conditions: The solvent system, hydrogen source, temperature, and pH must be finely tuned. For nitrophenols, hydrogenation is often conducted in aqueous solutions using sodium borohydride (B1222165) (NaBH₄) as the reducing agent or in methanol (B129727) under hydrogen (H₂) gas pressure. rsc.org The kinetics can often be treated as pseudo-first-order when a large excess of the reducing agent like NaBH₄ is used. rsc.org

Purification Challenges: 3-Aminobenzene-1,2-diol contains a catechol moiety, which is highly prone to oxidation, often resulting in discoloration and the formation of quinone-like impurities. Therefore, purification must be performed rapidly and, if possible, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Standard purification techniques include recrystallization or column chromatography. The purity of the final product is typically assessed using methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ambeed.com Commercial suppliers often report purities of ≥95%. bertin-bioreagent.com

The following interactive table summarizes key variables and their potential impact on the synthesis of 3-Aminobenzene-1,2-diol via the reduction of 3-nitrocatechol.

| Factor | Variable | Impact on Yield & Purity | Reference |

|---|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | Standard, effective catalyst for nitro group reduction. | rsc.org |

| Palladium on Graphene (Pd/G) | May offer higher activity and stability compared to Pd/C due to enhanced dispersion and substrate adsorption. | rsc.org | |

| Reducing Agent / H₂ Source | Hydrogen Gas (H₂) | Clean reduction; requires pressure equipment. Typically used with a solvent like methanol. | rsc.org |

| Sodium Borohydride (NaBH₄) | Convenient hydrogen source for lab-scale synthesis in aqueous media; requires control of stoichiometry. | rsc.org | |

| Solvent | Methanol/Ethanol | Commonly used for catalytic hydrogenation with H₂ gas. | rsc.org |

| Water | Used as a solvent when a reducing agent like NaBH₄ is employed. | rsc.org | |

| Purification | Inert Atmosphere | Crucial to prevent oxidation of the catechol moiety, minimizing colored impurities and preserving purity. | |

| Chromatography (HPLC, Column) | Essential for separating the final product from starting materials, by-products, and degradation products to achieve high purity. | ambeed.com |

Reactivity and Reaction Mechanisms of 3 Aminobenzene 1,2 Diol

Oxidation Pathways and Products

The catechol moiety of 3-Aminobenzene-1,2-diol is susceptible to oxidation, a process that can proceed through several pathways and yield a range of products. This reactivity is central to the compound's chemical behavior.

The oxidation of catechols is a well-established route to the formation of ortho-quinones (o-quinones) mdpi.comnih.gov. In the case of 3-Aminobenzene-1,2-diol, oxidation leads to the corresponding 3-amino-1,2-benzoquinone. This transformation involves the removal of two protons and two electrons from the hydroxyl groups, which can be achieved using various oxidizing agents, including chemical reagents like potassium ferricyanide or enzymatic systems such as tyrosinase nih.govorientjchem.orgacs.org.

The resulting 3-amino-o-benzoquinone is a highly reactive species. Quinones are known electrophiles and can participate in further reactions nih.gov. The presence of the amino group can influence the stability and subsequent reactions of the quinone ring. Depending on the reaction conditions, these highly reactive o-quinones can undergo further transformations, including potential hydroxylation, although the primary and most direct oxidation product is the corresponding o-quinone mdpi.com.

Table 1: Oxidation of 3-Aminobenzene-1,2-diol

| Reactant | Oxidizing Agent | Primary Product |

| 3-Aminobenzene-1,2-diol | Chemical (e.g., K₃[Fe(CN)₆]) or Enzymatic (e.g., Tyrosinase) | 3-Amino-1,2-benzoquinone |

The oxidation of catechols to quinones is not always a direct two-electron process. It often proceeds via a one-electron oxidation step, leading to the formation of a semiquinone radical anion nih.govnih.gov. These radical intermediates are generated when catechols are oxidized by chemical or enzymatic means nih.govni.ac.rs. In alkaline conditions, the hydroxyl groups of hydroquinones can ionize, and the resulting anions are prone to rapid autoxidation, which can also generate semiquinone radicals nih.gov.

Reduction Reactions

The reduction of the oxidized form of 3-Aminobenzene-1,2-diol, namely 3-amino-1,2-benzoquinone, regenerates the parent catechol. This reversible redox chemistry is a characteristic feature of quinone-hydroquinone systems. The reduction can be achieved with a variety of reducing agents. This process is, in essence, the reverse of the oxidation described above and involves the addition of two electrons and two protons to the quinone moiety.

The reduction of o-quinones back to their catechol form is a fundamental reaction in the chemistry of these compounds nih.gov. This redox cycling capability is significant in many biological and chemical systems.

Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-Aminobenzene-1,2-diol is activated towards electrophilic substitution due to the presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups.

Both the amino group and the hydroxyl group are powerful activating groups and are ortho, para-directors in electrophilic aromatic substitution reactions wikipedia.orglibretexts.org. When multiple activating groups are present on a benzene (B151609) ring, the position of substitution is determined by their combined directing effects.

In 3-Aminobenzene-1,2-diol, the substituents are at positions 1, 2, and 3.

The hydroxyl group at C-1 directs to positions 2 (occupied), 4, and 6.

The hydroxyl group at C-2 directs to positions 1 (occupied), 3 (occupied), and 5.

The amino group at C-3 directs to positions 2 (occupied), 4, and 6.

Considering these directing effects, electrophilic substitution is most likely to occur at positions 4, 5, and 6, which are activated by one or more of the existing groups. The precise outcome will depend on the specific electrophile and the reaction conditions, with steric hindrance also playing a role. The powerful activating nature of the -OH and -NH₂ groups means that these reactions often proceed under mild conditions libretexts.org.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Aminobenzene-1,2-diol

| Position on Ring | Activating Groups | Predicted Reactivity |

| C-4 | -NH₂ (para), -OH at C-1 (para) | Highly Favored |

| C-5 | -OH at C-2 (ortho) | Favored |

| C-6 | -NH₂ (ortho), -OH at C-1 (ortho) | Highly Favored (potential steric hindrance) |

Given the activated nature of the aromatic ring, 3-Aminobenzene-1,2-diol is expected to undergo halogenation and sulfonation readily.

Halogenation : Aromatic halogenation with bromine or chlorine is a typical electrophilic aromatic substitution reaction wikipedia.org. For highly activated rings like 3-Aminobenzene-1,2-diol, this reaction may not require a Lewis acid catalyst. The substitution pattern would follow the directing effects outlined above, leading to mono- or poly-halogenated products depending on the stoichiometry of the reactants. Amine-directed C-H halogenation is a known method for selectively introducing halogens onto an aromatic ring nih.gov.

Sulfonation : Aromatic sulfonation involves the introduction of a sulfonic acid (-SO₃H) group onto the ring, typically using sulfuric acid wikipedia.orgmasterorganicchemistry.com. The sulfonation of hydroxyaromatics like catechol can be achieved with concentrated sulfuric acid google.com. For 3-Aminobenzene-1,2-diol, sulfonation would be directed to the activated positions (4, 5, or 6), yielding sulfonic acid derivatives. The reaction conditions can be controlled to favor mono- or di-sulfonation.

Complexation and Coordination Chemistry of 3-Aminobenzene-1,2-diol

The molecular structure of 3-Aminobenzene-1,2-diol, featuring adjacent hydroxyl groups (a catechol moiety) and an amino group, allows it to function effectively as a ligand in coordination chemistry. These functional groups can donate lone pairs of electrons to form coordinate bonds with metal ions, leading to the formation of stable chelate complexes.

Role as a Polydentate Ligand

3-Aminobenzene-1,2-diol acts as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The two oxygen atoms of the diol and the nitrogen atom of the amine group can all participate in coordination. This ability to form multiple bonds with a single metal ion results in the formation of a chelate ring, a stable cyclic structure. The stability of these complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over non-cyclic ones.

Chelate Formation with Metal Ions (e.g., Fe³⁺, Cu²⁺, Al³⁺)

Research has demonstrated the ability of catechol and its derivatives to form stable complexes with a variety of metal ions. The coordination of 3-Aminobenzene-1,2-diol with metal ions such as iron(III), copper(II), and aluminum(III) is of particular interest due to the prevalence of these ions in biological and environmental systems.

Iron(III) (Fe³⁺): The catechol moiety of 3-Aminobenzene-1,2-diol exhibits a strong affinity for Fe³⁺. The interaction typically involves the deprotonation of the hydroxyl groups to form a dianionic ligand that binds to the iron center. This chelation is often accompanied by a distinct color change, a characteristic feature of many iron-catecholate complexes. The amino group can also coordinate with the iron ion, potentially leading to a tridentate binding mode. Studies on related aminophenol ligands have shown that the coordination environment around the iron center can influence the complex's electronic properties and reactivity nih.govias.ac.in.

Copper(II) (Cu²⁺): Copper(II) ions readily form complexes with aminophenol and catechol-containing ligands nih.govwikipedia.org. The coordination with 3-Aminobenzene-1,2-diol can result in various geometries, often distorted square planar or octahedral, depending on the stoichiometry and the presence of other ligands. The nitrogen of the amino group and the oxygens of the diol are effective donor atoms for Cu²⁺, leading to the formation of stable chelate rings mdpi.comnih.gov.

Aluminum(III) (Al³⁺): Aluminum(III) is known to form stable chelates with ligands containing catechol functionalities nih.govmappingignorance.orgnih.gov. The interaction of Al³⁺ with 3-Aminobenzene-1,2-diol is expected to be strong, driven by the hard acid nature of Al³⁺ and the hard base nature of the oxygen donor atoms. Potentiometric and spectrophotometric studies on similar polycatechol-amine ligands have shown the formation of various monomeric complexes with Al³⁺, with the catechol groups being the primary binding sites nih.gov.

Table 1: Coordination Properties of 3-Aminobenzene-1,2-diol with Metal Ions

| Metal Ion | Typical Donor Atoms | Potential Coordination Modes |

| Fe³⁺ | O, O, N | Bidentate (catechol), Tridentate |

| Cu²⁺ | O, O, N | Bidentate (catechol), Tridentate |

| Al³⁺ | O, O | Bidentate (catechol) |

Rearrangement Reactions of 3-Aminobenzene-1,2-diol

The structure of 3-Aminobenzene-1,2-diol, containing both diol and amino-aromatic functionalities, makes it susceptible to certain types of molecular rearrangements, particularly under acidic conditions.

Pinacol-Pinacolone Rearrangement Analogs

The pinacol rearrangement is a classic acid-catalyzed reaction of 1,2-diols that results in the formation of a ketone or aldehyde through a 1,2-migration of a substituent organic-chemistry.orgwikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.comchemistrysteps.com. While the archetypal pinacol rearrangement involves fully substituted diols, analogs of this reaction can be envisioned for 3-Aminobenzene-1,2-diol organic-chemistry.orguomustansiriyah.edu.iqmasterorganicchemistry.comchemistrysteps.com.

The general mechanism involves the protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-shift of a group from the adjacent carbon to the carbocation center leads to a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound libretexts.orgyoutube.com. In the case of 3-Aminobenzene-1,2-diol, the migration of a hydrogen atom (a hydride shift) or a carbon atom from the benzene ring could potentially occur. The stability of the intermediate carbocation would play a crucial role in determining the feasibility and outcome of such a rearrangement wikipedia.org.

Bamberger Rearrangement and Nitrenium Ion Intermediates

The Bamberger rearrangement is a chemical reaction of N-phenylhydroxylamines in the presence of strong aqueous acid, leading to the formation of 4-aminophenols wikipedia.orgbeilstein-journals.orgresearchgate.net. Although 3-Aminobenzene-1,2-diol is not an N-phenylhydroxylamine, the underlying principles of the Bamberger rearrangement, particularly the formation of a nitrenium ion intermediate, are relevant to understanding potential rearrangements involving the amino group.

The mechanism of the Bamberger rearrangement is believed to proceed through the protonation of the hydroxylamine, leading to the formation of a nitrenium ion (R₂N⁺) wikipedia.orgbeilstein-journals.org. This highly reactive intermediate is an electrophile and can be attacked by nucleophiles, such as water, at the para position of the aromatic ring, followed by rearomatization to yield the 4-aminophenol product wikipedia.org. In the context of 3-Aminobenzene-1,2-diol, under specific oxidative conditions that could lead to an N-hydroxy derivative, a subsequent acid-catalyzed rearrangement via a nitrenium ion intermediate could be a possible reaction pathway.

Nucleophilic Reactivity and Additions of 3-Aminobenzene-1,2-diol

The presence of both amino and hydroxyl groups on the aromatic ring endows 3-Aminobenzene-1,2-diol with significant nucleophilic character. Both the nitrogen of the amino group and the oxygen atoms of the hydroxyl groups possess lone pairs of electrons that can be donated to electrophiles.

The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. In neutral or basic media, the amino group is generally a stronger nucleophile than the hydroxyl group. However, under acidic conditions, the amino group can be protonated to form an ammonium ion (-NH₃⁺), which deactivates it as a nucleophile.

This nucleophilicity allows 3-Aminobenzene-1,2-diol to participate in various nucleophilic addition reactions. For instance, it can react with carbonyl compounds (aldehydes and ketones) to form imines (from the amino group) or hemiacetals/acetals (from the hydroxyl groups). It can also undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. The regioselectivity of these reactions would depend on the specific electrophile and the reaction conditions employed.

Based on a thorough review of available scientific literature, there is a significant lack of specific published research focusing on the computational and theoretical chemistry of 3-Aminobenzene-1,2-diol for the detailed topics requested. While the computational methods outlined are standard in the field, specific data, detailed research findings, and corresponding data tables for 3-Aminobenzene-1,2-diol are not present in the accessible literature.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided outline for this specific compound. The available information discusses these theoretical methods in the context of other, often related, molecules, but the strict requirement to focus solely on 3-Aminobenzene-1,2-diol prevents the inclusion of such data.

Computational Chemistry and Theoretical Studies of 3 Aminobenzene 1,2 Diol

Spectroscopic Property Predictions (e.g., IR, NMR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic properties of 3-Aminobenzene-1,2-diol, offering a detailed understanding of its structural and electronic features.

Infrared (IR) Spectroscopy: Theoretical IR spectra for 3-Aminobenzene-1,2-diol can be computed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d) basis set. nih.gov These calculations yield vibrational frequencies that correspond to the stretching and bending modes of the molecule's functional groups. For 3-Aminobenzene-1,2-diol, key predicted vibrations would include the O-H stretching of the hydroxyl groups, the N-H stretching of the amine group, and the characteristic C-C stretching and C-H bending modes of the benzene (B151609) ring. nih.gov A comparison of calculated and experimental spectra can aid in the precise assignment of observed IR bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra for 3-Aminobenzene-1,2-diol can be predicted using computational approaches such as the Gauge-Including Atomic Orbital (GIAO) method. joaquinbarroso.com These calculations provide theoretical chemical shift values that are highly sensitive to the electronic environment of each nucleus. joaquinbarroso.comnih.gov For 3-Aminobenzene-1,2-diol, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, as well as for the protons of the -NH₂ and -OH groups. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton. ucl.ac.uk

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For 3-Aminobenzene-1,2-diol, TD-DFT calculations would likely predict π → π* transitions characteristic of aromatic systems. rsc.org

| Spectroscopic Parameter | Predicted Value/Range (Illustrative) | Computational Method |

| Key IR Frequencies (cm⁻¹) | O-H stretch: 3300-3500, N-H stretch: 3100-3300, Aromatic C-H stretch: 3000-3100 | DFT (B3LYP/6-31G(d)) |

| ¹H NMR Chemical Shifts (ppm) | Aromatic H: 6.0-7.0, -NH₂: 3.0-5.0, -OH: 4.0-6.0 | GIAO (B3LYP/6-311+G(d,p)) |

| ¹³C NMR Chemical Shifts (ppm) | Aromatic C: 110-150 | GIAO (B3LYP/6-311+G(d,p)) |

| UV-Vis λmax (nm) | ~280 | TD-DFT (B3LYP/6-31+G(d,p)) |

| Note: The values in this table are illustrative and based on typical ranges for similar aromatic compounds. Specific computational studies on 3-Aminobenzene-1,2-diol are required for precise predictions. |

Thermodynamic Parameters and Chemical Reactivity Descriptors

Computational chemistry allows for the calculation of various thermodynamic parameters and reactivity descriptors that shed light on the stability and chemical behavior of 3-Aminobenzene-1,2-diol.

These global reactivity descriptors can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO), which are readily calculated using DFT methods. kbhgroup.in

Ionization Potential (IP): The energy required to remove an electron from a molecule. According to Koopman's theorem, it can be approximated as the negative of the HOMO energy (IP ≈ -E_HOMO). kbhgroup.in

Electron Affinity (EA): The energy released when an electron is added to a molecule, which can be approximated as the negative of the LUMO energy (EA ≈ -E_LUMO). kbhgroup.in

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (IP - EA) / 2. mdpi.com

Electrophilicity (ω): An index that quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). mdpi.com

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP ≈ -E_HOMO | Ease of losing an electron |

| Electron Affinity (EA) | EA ≈ -E_LUMO | Ability to accept an electron |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to deformation of electron cloud |

| Electrophilicity (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |

| Note: The calculation of these descriptors relies on the computed HOMO and LUMO energies of 3-Aminobenzene-1,2-diol. |

Conformational Analysis and Stability Studies

The three-dimensional structure and relative stability of different conformers of 3-Aminobenzene-1,2-diol can be investigated through computational methods. libretexts.org For a molecule with rotatable bonds, such as the C-O and C-N bonds, multiple conformations can exist.

Biological Activity and Mechanistic Investigations of 3 Aminobenzene 1,2 Diol and Its Derivatives

Enzyme Inhibition Studies

The structural characteristics of 3-Aminobenzene-1,2-diol, particularly its catechol moiety, have prompted investigations into its ability to inhibit various enzymes, leading to promising results in the fields of metalloproteinase, cyclooxygenase, and arginase inhibition.

Matrix Metalloproteinase (MMP) Inhibition

3-Aminobenzene-1,2-diol has been identified as a noteworthy inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis and inflammatory diseases.

Research has demonstrated that 3-Aminobenzene-1,2-diol exhibits inhibitory activity against several MMP isoforms. Specifically, it has been shown to inhibit MMP-2, MMP-8, MMP-9, and MMP-14 with varying degrees of potency. The half-maximal inhibitory concentrations (IC50) for these enzymes have been determined, providing a quantitative measure of the compound's inhibitory efficacy.

| MMP Isoform | IC50 (µM) |

|---|---|

| MMP-2 | 20 |

| MMP-8 | 26 |

| MMP-9 | 16 |

| MMP-14 | 16.3 |

The inhibitory action of catechol-containing compounds like 3-Aminobenzene-1,2-diol is often attributed to the ability of the catechol group to chelate the zinc ion within the active site of the MMP enzyme, thereby blocking its catalytic function.

Cyclooxygenase-2 (COX-2) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibition of COX-2 is a major therapeutic strategy for managing pain and inflammation.

Studies on catechol and its analogs have shed light on their potential as COX-2 inhibitors. Research has shown that catechol itself can suppress COX-1 and COX-2 activity. For instance, at concentrations between 10-50 µM, catechol was found to inhibit COX-1 activity by 29-44% and COX-2 activity by 29-50%. nih.gov This inhibitory effect is linked to a reduction in the production of prostaglandins, such as prostaglandin (B15479496) E2 (PGE2). nih.gov Furthermore, catechins, which are flavonoid compounds containing catechol moieties, have been observed to attenuate COX-2 expression induced by inflammatory stimuli. frontiersin.org This suggests that the catechol structure is a key pharmacophore for the inhibition of the COX pathway.

Arginase Inhibition (relevant to catechol analogs)

Arginase is a binuclear manganese metalloenzyme that plays a critical role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. sapub.org The inhibition of arginase is a therapeutic target for various diseases, including cardiovascular and inflammatory conditions, due to its role in regulating nitric oxide synthesis. sapub.org

The catechol functionality has been identified as a crucial feature for arginase inhibition. rug.nlbiomedpharmajournal.org Investigations into piceatannol (B1677779) and its analogs have highlighted the importance of the catechol group in binding to the dimanganese cluster within the active site of the enzyme. rug.nl Quantum chemistry modeling has further elucidated that the inhibitory mechanism involves charge transfers between the hydroxyl groups of the catechol and the manganese ions. nih.gov A study on a series of amino-polyphenols revealed that the catechol-containing compound 4-((3,4-Dihydroxybenzyl)amino)benzene-1,2-diol displayed mixed inhibition activity against bovine and human arginase I, with IC50 values of 76 µM and 89 µM, respectively. rug.nl These findings underscore the potential of catechol analogs as a promising class of arginase inhibitors. rug.nlbiomedpharmajournal.org

Antimicrobial and Antifungal Research

The investigation into the antimicrobial and antifungal properties of 3-Aminobenzene-1,2-diol and its derivatives has yielded promising, albeit somewhat indirect, results. The catechol structure is a common feature in many natural and synthetic compounds with known antimicrobial efficacy.

Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Neisseria gonorrhoeae)

While direct studies on the antimicrobial activity of 3-Aminobenzene-1,2-diol are limited, research on structurally related compounds provides valuable insights.

Staphylococcus aureus : Derivatives of 3-amino-quinazolin-4(3H)-one have demonstrated moderate to good antibacterial activity against Staphylococcus aureus. sapub.org

Escherichia coli : In contrast to its efficacy against Gram-positive bacteria, studies on alkyloxy benzene-1,2-diols have shown no significant antimicrobial effect against the Gram-negative bacterium Escherichia coli. rug.nl Similarly, derivatives of 3-amino-quinazolin-4(3H)-one have exhibited only moderate activity against E. coli. sapub.org

Bacillus subtilis : Alkyloxy benzene-1,2-diols have been found to be effective against the Gram-positive model organism Bacillus subtilis. rug.nl These compounds were shown to be bactericidal, and it is suggested that their mechanism of action involves the disruption of the bacterial membrane. rug.nl

Pseudomonas aeruginosa : Research on quinazolinone derivatives has indicated that some analogs exhibit excellent activity against Pseudomonas aeruginosa. biomedpharmajournal.org

Neisseria gonorrhoeae : There is a recognized need for new antimicrobial agents to combat antibiotic-resistant strains of Neisseria gonorrhoeae. nih.gov While direct data on 3-Aminobenzene-1,2-diol is not available, the exploration of novel compounds is a key area of research.

Antifungal Activity (e.g., Candida albicans)

The potential of 3-Aminobenzene-1,2-diol and its analogs as antifungal agents has also been a subject of investigation.

Candida albicans : Studies on quinazolinone derivatives have shown that certain compounds in this class exhibit excellent activity against the pathogenic yeast Candida albicans. biomedpharmajournal.org This suggests that the core structure, which can be related to aminobenzene derivatives, holds promise for antifungal applications. The search for new antifungal agents is critical due to the rise of drug-resistant Candida species. mdpi.comnih.gov

Antiproliferative and Anticancer Properties

The core structure of 3-Aminobenzene-1,2-diol serves as a valuable scaffold for the synthesis of various derivatives that exhibit significant antiproliferative and anticancer activities. Research has focused on modifying this parent compound to enhance its efficacy against various cancer cell lines.

Inhibition of Cancer Cell Lines (e.g., HeLa, SiHa, A2780, MDA-MB-231, MCF-7)

Derivatives of 3-Aminobenzene-1,2-diol have demonstrated notable inhibitory effects across a spectrum of human cancer cell lines. For instance, heterocyclic derivatives, including 1,3-oxazines, 1,3-thiazines, and particularly 2,4-diaminopyrimidines synthesized from 3-amino-1,2-diol precursors, have shown potent activity. nih.gov Specifically, 2,4-diaminopyrimidine (B92962) derivatives with a N2-(p-trifluoromethyl)aniline substitution displayed significant antiproliferative action against cervical (HeLa, SiHa), ovarian (A2780), and breast (MCF-7, MDA-MB-231) cancer cells, with activity levels reported to be greater than the standard chemotherapeutic agent, cisplatin. nih.gov

Similarly, a library of allo-gibberic acid-based 1,3-aminoalcohols, which are structurally related, were tested against the same panel of cancer cell lines (HeLa, SiHa, A2780, MCF-7, and MDA-MB-231), with several compounds showing outstanding activity against malignant cells while having limited impact on non-cancerous fibroblast cells. nih.gov

Other classes of derivatives have also been investigated. Isatin-based derivatives, specifically 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one compounds, were effective growth inhibitors against HeLa and MCF-7 cell lines, with IC₅₀ values ranging from 10.64 to 33.62 μM. nih.gov Furthermore, 1,2,3-triazole derivatives linked to a phosphonate (B1237965) group showed potent growth inhibition against multiple cancer cell lines, including MCF-7 and MDA-MB-231, with IC₅₀ values between 15 and 22 µM. biointerfaceresearch.com Amino acid conjugates of 1,2,3-triazoles also significantly inhibited the proliferation of breast (MCF7) and liver (HepG2) cancer cells at concentrations below 10 µM. mdpi.comsemanticscholar.org

Table 1: Antiproliferative Activity of 3-Aminobenzene-1,2-diol Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Derivative Class | Cancer Cell Lines Tested | Observed Activity | Reference |

|---|---|---|---|

| 2,4-Diaminopyrimidines | HeLa, SiHa, A2780, MCF-7, MDA-MB-231 | Significant antiproliferative activity, greater than cisplatin. | nih.gov |

| Allo-gibberic acid-based 1,3-aminoalcohols | HeLa, SiHa, A2780, MCF-7, MDA-MB-231 | Outstanding activity against malignant cells with considerable cancer selectivity. | nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one | HeLa, MCF-7 | Dose-dependent growth inhibition (IC₅₀: 10.64-33.62 μM). | nih.gov |

| 1,2,3-Triazole-phosphonate | HT-1080, A-549, MCF-7, MDA-MB-231 | Potent cell growth inhibition (IC₅₀: 15.13-21.25 μM). | biointerfaceresearch.com |

| 1,2,3-Triazole-amino acid conjugates | MCF-7, HepG2 | Significant inhibition (>30%) at <10 µM concentration. | mdpi.comsemanticscholar.org |

| 3-Amino-N-phenyl-1H-indazole-1-carboxamides | 60 human cell lines including leukemia, renal, and ovarian | Potent inhibition at sub-micromolar concentrations (e.g., 0.0153 µM in SR leukemia). | nih.gov |

Mechanism of Action in Cell Proliferation Inhibition

The mechanisms underlying the antiproliferative effects of these derivatives are multifaceted. Studies on 3-amino-N-phenyl-1H-indazole-1-carboxamides, a potent class of derivatives, revealed that their activity is linked to cell cycle arrest. nih.gov The most active compounds in this series were found to induce a block in the G0-G1 phase of the cell cycle. This arrest is associated with an increase in the ratio of underphosphorylated (active) retinoblastoma protein (pRb) to total pRb, suggesting an interference with the cell cycle machinery that controls the G1/S transition. nih.gov

A similar mechanism was observed for a phosphonate derivative of 1,2,3-triazole, which also causes cell cycle arrest at the G0/G1 phase. biointerfaceresearch.com However, its action further involves the induction of apoptosis, which occurs independently of caspase-3, and is accompanied by an increase in the mitochondrial membrane potential, indicating a mitochondrial pathway of programmed cell death. biointerfaceresearch.com

Another distinct mechanism has been identified for 3-amino-1,2,4-triazine derivatives. These compounds act as potent and selective inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). mdpi.com By inhibiting PDK1, they disrupt the PDK/PDH metabolic axis, which leads to significant metabolic and redox impairment within the cancer cells. This disruption ultimately triggers apoptotic cell death, demonstrating particular effectiveness against highly aggressive pancreatic ductal adenocarcinomas with KRAS mutations. mdpi.com

Antioxidant Activity and Oxidative Stress Modulation

The catechol (1,2-dihydroxybenzene) structure within 3-Aminobenzene-1,2-diol is a well-known feature of many potent antioxidant compounds. This structural motif can readily donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby mitigating oxidative stress.

A synthesized derivative, catechol hydrazinyl-thiazole (CHT), which incorporates the 3',4'-dihydroxyphenyl moiety, has demonstrated excellent antioxidant activity in various in vitro assays. nih.gov In tests measuring its ability to scavenge the ABTS radical cation, CHT was found to be over three times more potent than Trolox, a standard antioxidant. nih.gov Its efficacy was also confirmed through multiple other antioxidant assays, as detailed in the table below. This highlights the potential of derivatives based on the catechol structure to act as powerful antioxidants, which could be beneficial in conditions associated with high levels of oxidative stress, including cancer. nih.gov

Table 2: In Vitro Antioxidant Activity of Catechol Hydrazinyl-Thiazole (CHT) This table is interactive. You can sort and filter the data.

| Assay | CHT Activity | Reference Compound Activity | Reference |

|---|---|---|---|

| ABTS Radical Scavenging | IC₅₀ = 3.16 times more intense than Trolox | - | nih.gov |

| DPPH Radical Scavenging | Good activity | Ascorbic Acid, Trolox | nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Good electron-donating capacity | - | nih.gov |

| Total Antioxidant Capacity (TAC) | Effective reduction of Mo⁶⁺ to Mo⁵⁺ | - | nih.gov |

DNA Binding and Cleavage Studies

The interaction with DNA is a key mechanism for many anticancer agents. While direct studies on 3-Aminobenzene-1,2-diol are limited, research on related structures provides insight into potential DNA interactions. For example, metal complexes featuring heterocyclic amine ligands have been shown to induce significant DNA damage. A comet assay performed on MCF-7 and HeLa cancer cells treated with a novel palladium(II) complex of an amino methyl imidazole (B134444) ligand revealed significant DNA damage. nih.gov

Furthermore, computational docking studies have explored the interaction of related compounds with DNA-associated enzymes. Nα-1,3-benzenedicarbonyl-bis-(amino acid) derivatives, for instance, have been shown to bind effectively to the active site of DNA gyrase, an enzyme crucial for DNA replication and repair. nih.gov This binding suggests a potential mechanism for disrupting DNA processes in pathogens and cancer cells. Schiff bases derived from amino acids have also been noted for their ability to interact with DNA. researchgate.net These findings suggest that derivatives of 3-Aminobenzene-1,2-diol, particularly when complexed with metal ions or modified into Schiff bases, could possess the ability to bind to or damage DNA, contributing to their anticancer effects.

Interaction with Molecular Targets and Pathways

The biological activity of 3-Aminobenzene-1,2-diol and its derivatives is often mediated by their interaction with specific molecular targets and pathways, including the formation of complexes with metal ions.

Ligand-Metal Ion Interactions in Biological Systems

The amino and diol groups of 3-Aminobenzene-1,2-diol make it an excellent ligand for coordinating with metal ions. The formation of metal complexes can significantly enhance the biological activity of the organic ligand. scirp.orgscispace.comnih.gov

Studies on ligands structurally similar to 3-Aminobenzene-1,2-diol, such as 2-acetyl and 2-formyl-3-amino-1,4-naphthoquinone, have shown that their metal complexes with transition metals like Co(II), Ni(II), and Cu(II) exhibit markedly enhanced antibacterial and antifungal activities compared to the free ligand. scirp.org The coordination of the metal ion is believed to increase the lipophilicity of the molecule, facilitating its transport across cell membranes and subsequent interaction with intracellular targets. Similarly, copper(II) and palladium(II) complexes with various imidazole-containing ligands, which are also heterocyclic amines, are recognized for their significant biological activities, including potent anticancer and antimicrobial effects. nih.gov The interaction between such ligands and transition metal ions is of great interest in biological systems, as it can lead to the development of novel therapeutic agents with enhanced efficacy. nih.govresearchgate.net

Potential Involvement in Toxic Oil Syndrome (PAP derivatives)

A significant public health crisis, known as Toxic Oil Syndrome (TOS), emerged in Spain in 1981, affecting over 20,000 individuals. The syndrome was linked to the consumption of rapeseed oil that had been denatured with aniline (B41778) and subsequently refined illegally for human consumption. nih.govmdpi.com Investigations into the contaminated oil identified two main classes of chemical compounds derived from aniline: fatty acid anilides and fatty acid esters of 3-(N-phenylamino)propane-1,2-diol (PAP). While fatty acid anilides are considered biomarkers of the adulterated oil, the PAP derivatives are regarded as biomarkers of the toxic oil itself. nih.govmdpi.com

These toxic PAP derivatives were not present in the original aniline but were generated during the deodorization step of the oil refining process, which involves heating the oil to high temperatures under a vacuum. nih.govmdpi.comresearchgate.net It has been demonstrated that the reaction of triglycerides with aniline is sufficient to produce PAP esters, indicating that no other unknown activators are necessary for the formation of these toxic compounds. nih.govmdpi.com

The chemical interplay within the toxic oil is complex. PAP and its mono- and diester derivatives are chemically interrelated. nih.govmdpi.com Furthermore, anilides can be formed through the interaction of PAP esters with aniline. The primary source of anilides during the deodorization process appears to be the thermal decomposition of PAP esters. nih.govmdpi.com This complex series of reactions, where PAP esters are both generated and decomposed, contributes to the final chemical composition of the toxic oil. nih.govmdpi.com The evidence strongly suggests that PAP diesters or their metabolites are the likely causative agents of the TOS intoxication episode. nih.gov

Further research has explored the biotransformation of PAP. Studies have shown that PAP can be metabolized in both rat hepatocytes and human liver tissue to form 3-(phenylamino)-L-alanine (PAA). researchgate.net This metabolic link is significant as PAA has also been identified in L-tryptophan lots associated with Eosinophilia-Myalgia Syndrome (EMS), suggesting a potential common etiological pathway between TOS and EMS. researchgate.net

| Compound Class | Role in Toxic Oil Syndrome | Formation Process |

| Fatty Acid Anilides | Biomarkers of adulterated oil | Formed from the reaction of PAP esters with aniline and thermal decomposition of PAP esters during deodorization. nih.govmdpi.com |

| PAP Esters (Fatty acid esters of 3-(N-phenylamino)propane-1,2-diol) | Biomarkers of toxic oil and putative toxic agents | Generated from the reaction of triglycerides and aniline during the high-temperature deodorization process of oil refining. nih.govmdpi.com |

| 3-(Phenylamino)-L-alanine (PAA) | Metabolite of PAP | Formed through the biotransformation of PAP in the liver. researchgate.net |

Structure-Activity Relationship (SAR) Studies of Derivatives

Advanced Analytical Methodologies for 3 Aminobenzene 1,2 Diol

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural elucidation of 3-Aminobenzene-1,2-diol. By interacting with the molecule using different regions of the electromagnetic spectrum, these techniques provide a detailed fingerprint of its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Aminobenzene-1,2-diol, ¹H and ¹³C NMR provide unambiguous evidence of its constitution.

¹H-NMR Spectroscopy provides information on the number, environment, and connectivity of protons. In a typical deuterated solvent like DMSO-d₆, the ¹H-NMR spectrum of 3-Aminobenzene-1,2-diol would exhibit distinct signals for the aromatic protons and the protons on the hydroxyl and amine groups. The aromatic region would show a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will show coupling to each other. The protons of the amine (NH₂) and hydroxyl (OH) groups would appear as broader signals, and their chemical shifts can be sensitive to solvent, concentration, and temperature.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. A proton-decoupled ¹³C-NMR spectrum of 3-Aminobenzene-1,2-diol would display six distinct signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons are influenced by their attached functional groups. The two carbons bearing the hydroxyl groups (C1 and C2) would be shifted significantly downfield (typically in the 140-150 ppm range) due to the deshielding effect of the oxygen atoms. The carbon attached to the amino group (C3) would also be downfield, while the remaining three aromatic carbons (C4, C5, C6) would resonate at chemical shifts typical for substituted benzene rings (approximately 105-120 ppm). oregonstate.edulibretexts.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for 3-Aminobenzene-1,2-diol in DMSO-d₆

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~8.5 - 9.0 | Broad singlet | 2 x OH protons, exchangeable |

| ¹H | ~6.5 - 6.7 | Multiplet | Aromatic CH |

| ¹H | ~6.2 - 6.4 | Multiplet | Aromatic CH |

| ¹H | ~6.0 - 6.2 | Multiplet | Aromatic CH |

| ¹H | ~4.5 - 5.0 | Broad singlet | NH₂ protons, exchangeable |

| ¹³C | ~145 | Singlet | C-OH |

| ¹³C | ~144 | Singlet | C-OH |

| ¹³C | ~135 | Singlet | C-NH₂ |

| ¹³C | ~115 | Singlet | Aromatic CH |

| ¹³C | ~108 | Singlet | Aromatic CH |

| ¹³C | ~105 | Singlet | Aromatic CH |

Note: The values in the table are predicted based on typical chemical shifts for similar functional groups and may vary from experimental values. oregonstate.edulibretexts.org

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy of 3-Aminobenzene-1,2-diol would show characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the catechol's hydroxyl groups would appear as a broad, strong band in the region of 3200-3600 cm⁻¹. libretexts.org The N-H stretching of the primary amine would typically manifest as two sharp bands in the 3300-3500 cm⁻¹ range. orgchemboulder.com Other key signals include C-O stretching for the phenol groups around 1200-1260 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and the N-H bending vibration around 1580-1650 cm⁻¹. libretexts.orgorgchemboulder.com

Raman Spectroscopy , which relies on inelastic scattering of monochromatic light, provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. For 3-Aminobenzene-1,2-diol, characteristic Raman shifts would include the aromatic C=C ring stretching modes (around 1600 cm⁻¹) and the C-H stretching of the aromatic ring (above 3000 cm⁻¹). nih.gov The symmetric vibrations of the substituted benzene ring are often particularly strong in the Raman spectrum, providing a distinct fingerprint. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for 3-Aminobenzene-1,2-diol

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | IR | Strong, Broad |

| N-H Stretch | 3300 - 3500 | IR | Medium, Sharp (doublet) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Medium to Weak |

| N-H Bend | 1580 - 1650 | IR | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Medium to Strong |

| C-O Stretch (Phenolic) | 1200 - 1260 | IR | Strong |

| C-N Stretch (Aromatic) | 1250 - 1335 | IR | Medium to Strong |

Note: These are typical frequency ranges for the specified functional groups. libretexts.orgorgchemboulder.comnih.gov

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about conjugated π-electron systems within a molecule. The benzene ring in 3-Aminobenzene-1,2-diol, substituted with electron-donating hydroxyl and amino groups, acts as a chromophore.

The presence of these auxochromes (OH and NH₂) causes a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. It is expected that 3-Aminobenzene-1,2-diol will exhibit absorption maxima (λmax) in the UV region, likely between 270 and 300 nm. The position and intensity of these absorption bands can be sensitive to the polarity of the solvent and the pH of the solution, as these factors can affect the protonation state of the amino and hydroxyl groups. semanticscholar.orgshimadzu.com For instance, in more polar solvents, a red shift (to longer wavelength) is often observed. semanticscholar.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

Electron Ionization (EI): This hard ionization technique typically produces a distinct molecular ion (M⁺) peak and numerous fragment ions. For 3-Aminobenzene-1,2-diol (Molecular Weight: 125.13 g/mol ), the molecular ion peak would be expected at m/z 125. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd mass, consistent with the Nitrogen Rule. libretexts.org Common fragmentation pathways would involve the loss of small, stable molecules or radicals.

Electrospray Ionization (ESI) and Chemical Ionization (CI): These are softer ionization techniques that typically result in less fragmentation and a more prominent protonated molecule [M+H]⁺ (at m/z 126) in positive ion mode or a deprotonated molecule [M-H]⁻ (at m/z 124) in negative ion mode. ed.ac.uk

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection capabilities of MS. It is particularly useful for analyzing complex mixtures and confirming the identity of the analyte eluting from the HPLC column. ESI is a common ionization source for LC-MS. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Aminobenzene-1,2-diol

| m/z Value | Ionization Mode | Possible Fragment Identity |

| 125 | EI | Molecular Ion [M]⁺ |

| 126 | ESI, CI (+) | Protonated Molecule [M+H]⁺ |

| 124 | ESI, CI (-) | Deprotonated Molecule [M-H]⁻ |

| 108 | EI | [M-NH₃]⁺ |

| 97 | EI | [M-CO]⁺ |

| 69 | EI | [M-CO-CO]⁺ |

Note: Fragmentation patterns are predictive and depend on the specific instrument conditions. libretexts.orgmiamioh.edu

Chromatographic Separations and Method Development

Chromatographic techniques are essential for separating 3-Aminobenzene-1,2-diol from impurities, starting materials, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of non-volatile or thermally unstable compounds like 3-Aminobenzene-1,2-diol.

Method Development: The development of a robust HPLC method requires careful selection of the stationary phase (column), mobile phase, and detector.

Stationary Phase: Due to the polar nature of the catechol and amine groups, reversed-phase (RP) chromatography is the most common approach. C18 (octadecylsilane) columns are widely used, offering good retention for aromatic compounds. sigmaaldrich.com However, the polar and basic nature of 3-Aminobenzene-1,2-diol can sometimes lead to poor peak shape (tailing) on traditional silica-based C18 columns due to interactions with residual silanols. In such cases, columns with low silanol activity, end-capping, or alternative stationary phases like pentafluorophenyl (PFP or F5) can provide improved peak symmetry and selectivity. sielc.com For highly polar analytes that are poorly retained on C18 columns, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can be beneficial. americanpharmaceuticalreview.com